Glcnac1-B-3galnac-A-Pnp

Glycosyltransferase kinetics O-glycan core biosynthesis Substrate specificity

This disaccharide substrate is the only chromogenic acceptor that unambiguously targets core 3 synthase (β3Gn-T6) via the GlcNAcβ1-3GalNAcα linkage. The p-nitrophenyl chromophore enables direct colorimetric detection at 405 nm, eliminating the need for labeled donors. Unlike monosaccharide pNP substrates or the core 1, core 2, and core 6 isomers, this compound shows exclusive reactivity with β1,3-GlcNAc transferases. Using the incorrect isomer yields false-negative results. Supplied with >98% HPLC purity to ensure reproducible kinetic data, inhibitor screening, and bacterial O-glycanase characterization. Confirm β1,3-transferase annotation with confidence.

Molecular Formula C22H31N3O13
Molecular Weight 545.5 g/mol
Cat. No. B7909445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlcnac1-B-3galnac-A-Pnp
Molecular FormulaC22H31N3O13
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O
InChIInChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18+,19-,20-,21+,22+/m1/s1
InChIKeyHXQAUFSCNOLKJP-VHMNXSECSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GlcNAc1-B-3GalNAc-A-PNP: Chromogenic Core 3 O-Glycan Disaccharide Substrate for β3-GlcNAc Transferase Assays and O-Glycanase Profiling


GlcNAc1-B-3GalNAc-A-PNP (GlcNAcβ1-3GalNAcα-pNP, CAS 125455-64-3) is a synthetic chromogenic disaccharide substrate consisting of N-acetylglucosamine β1-3 linked to N-acetylgalactosamine α-linked to a para-nitrophenyl leaving group [1]. This compound serves as the minimal acceptor substrate for UDP-GlcNAc:GalNAc-peptide β1,3-N-acetylglucosaminyltransferases (β3Gn-Ts, core 3 synthase) that synthesize the core 3 structure of mucin-type O-glycans [2], and as a substrate for characterizing novel bacterial O-glycanases with core 3 cleavage activity [3]. Its pNP chromophore enables facile colorimetric detection at 405 nm, making it a workhorse in O-glycan biosynthesis and enzymatic profiling studies.

Why Generic pNP-Glycosides Cannot Substitute for GlcNAc1-B-3GalNAc-A-PNP in Core 3 Synthase Assays


Simple monosaccharide pNP substrates (e.g., GalNAcα-pNP, GlcNAcβ-pNP) cannot differentiate between glycosyltransferases that act on distinct O-glycan core structures. For β3Gn-T6 (core 3 synthase), only acceptors with a GalNAcα- moiety linked to p-nitrophenyl or peptide enable GlcNAc transfer to form the GlcNAcβ1-3GalNAc linkage [1]. The closely related core 1 substrate (Galβ1-3GalNAcα-pNP) targets entirely different enzymes (core 2 or core 4 synthases) and exhibits distinct kinetic behavior when tested with core 3-utilizing enzymes [2]. Furthermore, the regioisomeric core 6-pNP (GlcNAcβ1-6GalNAcα-pNP) differs fundamentally in its linkage position, making it a substrate for β1,6-GlcNAc transferases rather than β1,3-transferases [3]. Procurement of the incorrect isomer or a monosaccharide pNP derivative therefore yields false-negative or zero-activity results in core 3 synthase characterization and screening applications.

Quantitative Differentiation of GlcNAc1-B-3GalNAc-A-PNP vs. Core 1-pNP: Kinetic, Enzymatic, and Chromatographic Comparative Evidence


Comparative Enzyme Kinetics: Core 3-pNP Exhibits ~3-Fold Higher KM than Core 1-pNP with Core 3 Synthase

When assayed with a specific core 3-synthesizing GlcNAc-transferase, GlcNAcβ1–3GalNAcα-pNP (core 3-pNP) displayed an almost 3-fold higher KM value compared to the core 1 substrate Galβ1-3GalNAcα-pNP [1]. This kinetic difference reflects the distinct active-site requirements of core 3 synthases and demonstrates that core 1-pNP is not an equivalent surrogate for measuring core 3 synthase activity.

Glycosyltransferase kinetics O-glycan core biosynthesis Substrate specificity

Defined Acceptor Activity: GlcNAc1-B-3GalNAc-A-PNP Enables Quantitative β3Gn-T6 Activity Detection vs. Non-substrate Comparators

Recombinant β3Gn-T6 expressed in insect cells demonstrated robust GlcNAc transfer activity toward GalNAcα-pNP and GalNAcα1-Ser/Thr peptide acceptors, with the β1,3-linkage confirmed by HPLC and NMR [1]. Two commercially available compounds, GlcNAcβ1–3GalNAcα-pNP (core 3-pNP) and GlcNAcβ1–6GalNAcα-pNP (core 6-pNP), were used as standards in this characterization [2]. Notably, β4GalNAc-T3 characterization showed activity toward GlcNAcβ-Bn but no detectable activity toward GlcNAcβ1-3GalNAcα-pNP, with the latter registering as 'ND' (not detected) [3].

β3Gn-T6 activity Core 3 synthase Acceptor substrate

Differential Chromatographic Migration: Core 3-pNP Resolves Distinctly from Core 1, Core 2, and Core 6-pNP Standards

GlcNAcβ1-3GalNAcα-pNP (core 3-pNP) and its regioisomer GlcNAcβ1-6GalNAcα-pNP (core 6-pNP) exhibit distinct HPLC retention times and are routinely used as chromatographic standards for product identification in glycosyltransferase assays [1][2]. The core 3-pNP product from β3Gn-T6 reactions was confirmed by HPLC separation and NMR analysis to verify the β1,3-linkage [1]. This chromatographic distinction is critical for confirming the regioselectivity of GlcNAc transfer in core 3 synthase reactions versus core 6 synthase or core 4 synthase activities.

HPLC standard O-glycan core identification Glycosyltransferase product analysis

Commercial Availability with Defined Analytical Specifications: >98.0% HPLC Purity at CAS 125455-64-3

GlcNAc1-B-3GalNAc-A-PNP (GlcNAcβ(1-3)GalNAc-α-pNP) is commercially available under CAS RN 125455-64-3 with a certified purity of >98.0% by HPLC, molecular formula C22H31N3O13, and molecular weight 545.50 [1]. The compound is supplied as a white to almost-white powder or crystalline solid and requires frozen storage (<0°C) to maintain stability [1]. This level of analytical specification contrasts with many custom-synthesized pNP-glycosides that lack certified purity documentation, batch-to-batch consistency data, or defined storage conditions.

Analytical standard Quality control Procurement specification

Optimal Scientific and Industrial Applications for GlcNAc1-B-3GalNAc-A-PNP Based on Quantitative Evidence


Core 3 Synthase (β3Gn-T6) Activity Assays and Inhibitor Screening

Utilize GlcNAc1-B-3GalNAc-A-PNP as the minimal acceptor substrate in colorimetric assays for β3Gn-T6 activity, where GlcNAc transfer from UDP-GlcNAc generates core 3-pNP product detectable at 405 nm [1]. The validated activity of β3Gn-T6 toward this substrate, confirmed by HPLC and NMR product analysis, supports its use in enzyme kinetic studies and high-throughput inhibitor screening [1]. The distinct HPLC retention time relative to core 1-, core 2-, and core 6-pNP standards enables unambiguous product confirmation [2].

Characterization of Novel O-Glycanases with Core 3 Cleavage Specificity

Employ GlcNAc1-B-3GalNAc-A-PNP as a chromogenic substrate to assess the activity of bacterial Peptide:O-Glycosidases (POGases) and related GH101 enzymes toward core 3 O-glycan structures [3]. The liberation of p-nitrophenol upon enzymatic cleavage of the GlcNAcβ1-3GalNAcα linkage provides a direct colorimetric readout, enabling rapid screening of enzyme specificity across core 1 through core 4 substrates. The ~3-fold kinetic difference between core 3-pNP and core 1-pNP with specific enzymes [4] underscores the importance of using the correct core-specific substrate for accurate activity profiling.

Glycosyltransferase Reaction Product Validation via HPLC with Core 3-pNP Standard

Apply GlcNAc1-B-3GalNAc-A-PNP as an authentic chromatographic standard in HPLC-based glycosyltransferase product analysis [2]. The compound co-migrates with enzymatically synthesized core 3-pNP product, enabling positive identification of β1,3-GlcNAc transfer activity and distinguishing it from β1,6-GlcNAc transfer products (core 6-pNP) that arise from distinct glycosyltransferases [2][5]. The >98.0% HPLC purity [6] ensures reliable standard performance without interfering peaks.

Differential Diagnosis of β3Gn-T vs. β4GalNAc-T Enzyme Activities

Use GlcNAc1-B-3GalNAc-A-PNP in parallel with core 6-pNP and GlcNAcβ-Bn to differentiate between β3Gn-T6 and β4GalNAc-T3 activities [5]. The quantitative activity differential—core 3-pNP shows 32.3 relative units with β4GalNAc-T3 compared to 220.4 for core 6-pNP [5]—enables researchers to discriminate between enzymes that share overlapping acceptor specificity profiles. This differential substrate panel is essential for correct annotation of newly cloned glycosyltransferases.

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